4-Methylene-3,4-dihydroisocoumarin
CAS No.: 92608-98-5
Cat. No.: VC16382769
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92608-98-5 |
|---|---|
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 4-methylideneisochromen-1-one |
| Standard InChI | InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-5H,1,6H2 |
| Standard InChI Key | AQOSSEMWSIJDOT-UHFFFAOYSA-N |
| Canonical SMILES | C=C1COC(=O)C2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Features
The IUPAC name for 4-methylene-3,4-dihydroisocoumarin is 4-methylideneisochromen-1-one, reflecting its bicyclic lactone structure . Key spectroscopic data include a molecular weight of 160.17 g/mol and a SMILES notation of C=C1COC(=O)C2=CC=CC=C12, which highlights the methylene group bridging the lactone oxygen and the aromatic ring . X-ray crystallography and NMR studies of related dihydroisocoumarins confirm that the methylene substituent induces planarity in the lactone ring, enhancing conjugation with the aromatic system and influencing reactivity .
Synthetic Pathways and Methodological Advances
Bromocyclization of Styrene-Type Carboxylic Acids
A seminal approach involves the enantioselective bromocyclization of styrene-type carboxylic acids using amino-thiocarbamate catalysts. This method, reported by Pan et al., achieves 3-bromo-3,4-dihydroisocoumarins with up to 90% yield and 95:5 enantiomeric ratio (er) . While this pathway primarily targets brominated derivatives, the intermediate bromolactones can undergo dehydrohalogenation to introduce the methylene group. For instance, treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 60°C eliminates HBr, yielding the methylene-substituted product .
Asymmetric Hydroformylation and Lactonization
A 2019 study demonstrated the synthesis of 4-methyl-3,4-dihydroisocoumarin via rhodium-catalyzed asymmetric hydroformylation of ethyl 2-vinylbenzoate . Although this method targets the methyl analog, substituting the vinyl precursor with propargyl derivatives could enable access to the methylene variant. Key conditions include:
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Catalyst: Rh(acac)(CO)₂ with (R,R,R,R)-BIBOP ligand (0.5–0.6 mol%)
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Pressure: 15 bar CO/5 bar H₂ at 60°C
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Post-reduction: NaBH₄-mediated lactonization (90% yield, 95.1:4.9 er)
Ring-Contraction Rearrangement
Iodine(III)-mediated reactions offer an alternative route. Meng et al. described a ring-contraction rearrangement of iodonium intermediates derived from ortho-alkynylbenzoates, producing 3-substituted phthalides and isochromanones . Adapting this protocol with propargyl ethers could generate 4-methylene-3,4-dihydroisocoumarin through a similar halogenative cyclization mechanism.
Biological and Industrial Relevance
Agrochemical Applications
Chinese patent CN101062926B discloses dihydroisocoumarin derivatives with 2,3-dichlorophenyl or 3,5-difluorophenyl groups as potent herbicides and insecticides . The methylene variant’s electron-deficient lactone ring could enhance binding to acetylcholinesterase or GABA receptors, meriting further investigation.
Recent Advances and Future Directions
Recent work emphasizes enantioselective synthesis and diversification:
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Catalyst Design: Chiral phosphine oxide–Sc(OTf)₃ complexes enable bromoaminocyclization of carbamates, yielding spiro-dihydroisocoumarins with >90% ee .
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Dynamic Kinetic Resolution: Mangas-Sánchez et al. achieved one-pot synthesis of enantiopure derivatives via enzymatic reductive processes (ee >99%) .
Future research should prioritize:
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Stereocontrol: Developing C4-methylene-specific asymmetric catalysts.
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SAR Studies: Correlating substituent effects with bioactivity.
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Green Chemistry: Transitioning to photocatalyzed or electrochemical methods to reduce metal usage.
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